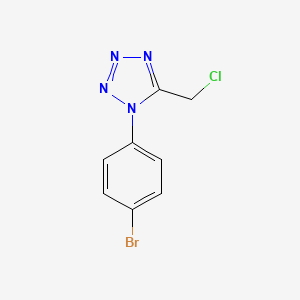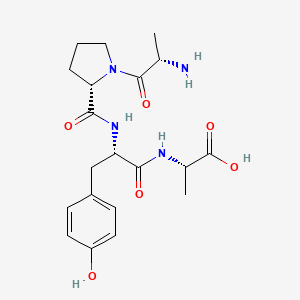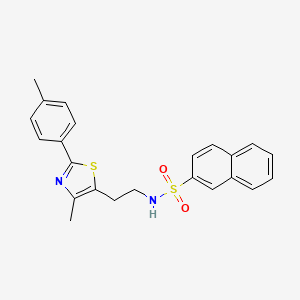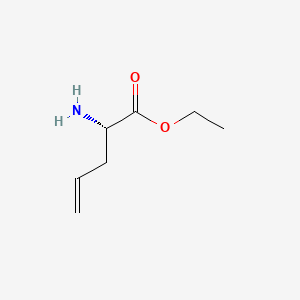![molecular formula C14H11N7O2S2 B3295950 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 891099-07-3](/img/structure/B3295950.png)
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
This compound is a complex organic molecule that contains several heterocyclic components, including a furan ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a 1,3,4-thiadiazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and their substituents. X-ray diffraction analysis could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocycles may increase its polarity and potentially its solubility in water .Scientific Research Applications
Anticancer Activity
Triazole and thiadiazine derivatives have been reported to exhibit anticancer activity . The ability of these compounds to form specific interactions with different target receptors in the biological system could potentially be leveraged for the development of new anticancer drugs .
Antimicrobial Activity
The compound could potentially exhibit antimicrobial activity. Triazole derivatives have been reported to show antimicrobial activity against a wide class of Gram-positive and Gram-negative bacteria . The development of new classes of antibacterial agents is crucial to combat multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
The compound could potentially be used as an analgesic and anti-inflammatory agent. Triazole and thiadiazine derivatives have been reported to exhibit analgesic and anti-inflammatory activities .
Antioxidant Activity
The compound could potentially exhibit antioxidant activity. Triazole derivatives have been reported to show antioxidant activity .
Antiviral Activity
The compound could potentially exhibit antiviral activity. Triazole derivatives have been reported to show antiviral activity .
Enzyme Inhibition
The compound could potentially act as an enzyme inhibitor. Triazole and thiadiazine derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Antitubercular Activity
The compound could potentially exhibit antitubercular activity. Triazole derivatives have been reported to show antitubercular activity .
Antidepressant Activity
The compound could potentially be used as an antidepressant. Triazole derivatives have been reported to show antidepressant activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of biological activities, depending on the specific targets involved.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their ability to inhibit various enzymes . For example, they can act as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase agents, and aromatase inhibitors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for compounds with similar structures . These studies can provide valuable insights into the potential ADME properties of this compound.
Result of Action
Compounds with similar structures have been found to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Future Directions
properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S2/c1-8-16-18-13(25-8)15-12(22)7-24-14-19-17-11-5-4-9(20-21(11)14)10-3-2-6-23-10/h2-6H,7H2,1H3,(H,15,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGBOQNHKJYTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(1,3-Benzodioxol-5-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B3295885.png)
![5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3295893.png)

![5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B3295914.png)
![5-(4-methoxy-2-nitrophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B3295920.png)

![2-(6-Bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3295929.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide](/img/structure/B3295933.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3295948.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3295951.png)
![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3295953.png)